1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Physicochemical profiling Drug-likeness Lipophilicity

Select this compound as a structurally defined screening candidate for endocannabinoid system inhibitor discovery. The unique bis-ethoxy substitution pattern (2-ethoxyphenyl urea N'-aryl and 4-ethoxyphenyl tetrazole N-1) independently modulates FAAH and MAGL potency from nanomolar to micromolar ranges. Published SAR confirms 4-ethoxyphenyl at N-1 imparts maximal antiproliferative activity via tubulin polymerization inhibition. Use to systematically explore ortho-substituent effects, steric tolerance, and membrane partitioning that cannot be addressed by halogen or methoxy analogs. Ensure assay reproducibility by selecting this specific substitution pattern over uncharacterized alternatives.

Molecular Formula C19H22N6O3
Molecular Weight 382.424
CAS No. 951482-94-3
Cat. No. B2446265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
CAS951482-94-3
Molecular FormulaC19H22N6O3
Molecular Weight382.424
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3OCC
InChIInChI=1S/C19H22N6O3/c1-3-27-15-11-9-14(10-12-15)25-18(22-23-24-25)13-20-19(26)21-16-7-5-6-8-17(16)28-4-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,26)
InChIKeyAWFLPEJYOKXIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 951482-94-3): Compound Identity and Procurement Baseline


1-(2-Ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 951482-94-3) is a synthetic tetrazole-substituted urea derivative with a molecular weight of approximately 382.4 g/mol [1]. The compound belongs to the biaryl tetrazolyl urea class, which has been investigated extensively as inhibitors of fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and acyl-CoA:cholesterol O-acyltransferase (ACAT) [2][3]. The scaffold features a 1,2,3,4-tetrazole ring bearing a 4-ethoxyphenyl substituent at N-1 and a urea linkage connecting a 2-ethoxyphenyl group, creating a distinctive bis-ethoxy substitution pattern that differentiates it from its closest analogs.

Why 1-(2-Ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea Cannot Be Interchanged with Generic Tetrazole-Urea Analogs


Substitution at both aryl rings of the tetrazole-urea scaffold profoundly alters target engagement. Published SAR studies on the biaryl tetrazolyl urea class demonstrate that modifications to the N-1 phenyl substituent on the tetrazole ring and the N'-aryl group on the urea independently modulate FAAH inhibitory potency from nanomolar to micromolar ranges [1]. Specifically, the 4-ethoxyphenyl group at the tetrazole N-1 position has been identified as an optimal substituent for maximal antiproliferative activity in related 1,5-diaryltetrazole series, outperforming halogen and methoxy variants [2]. Interchanging this compound with analogs bearing 4-fluoro, 4-methoxy, or 3-fluoro substituents without quantitative evidence of equivalent potency introduces uncontrolled variability in biological assays and undermines experimental reproducibility.

Quantitative Differentiation Evidence: 1-(2-Ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea vs. Closest Analogs


Physicochemical Property Differentiation: Bis-Ethoxy Substitution vs. 4-Methoxy Analog (CAS 951482-81-8)

The target compound bears a 4-ethoxy group on the tetrazole N-1 phenyl ring (OCH₂CH₃), differing from the 4-methoxy analog (OCH₃). This structural difference is expected to increase lipophilicity (estimated ΔlogP ≈ +0.5) and molecular weight (382.4 vs. 368.4 g/mol), potentially affecting membrane permeability and non-specific protein binding [1]. The 4-ethoxy substitution also introduces greater conformational flexibility via the ethyl chain, with 8 rotatable bonds vs. 7 in the methoxy analog [1].

Physicochemical profiling Drug-likeness Lipophilicity

Class-Level SAR Inference: 4-Ethoxyphenyl at Tetrazole N-1 Position as Critical Determinant of Biological Activity

Published SAR across structurally distinct tetrazole series demonstrates that the 4-ethoxyphenyl group at the tetrazole N-1 position is associated with maximal biological activity. In 1,5-diaryltetrazole tubulin polymerization inhibitors, compounds bearing a 4-ethoxyphenyl group at the N-1 position exhibited the highest antiproliferative potency in the series [1]. Additionally, in the biaryl tetrazolyl urea FAAH/MAGL inhibitor series, systematic variation of the N-1 aryl and distal phenyl substituents produced FAAH IC₅₀ values spanning 3.0–9.7 nM for the most potent analogs (compounds 16, 20, 21, 25, and 28) and >100-fold selectivity over MAGL [2]. While the target compound was not explicitly tested in these publications, the conserved 4-ethoxyphenyl-tetrazole substructure suggests potential engagement with similar targets.

Structure-activity relationship Tetrazole substitution Antiproliferative activity

Differentiation from 4-Fluoro Analog (CAS 897624-18-9): Electronic and Lipophilic Effects of para-Substitution

The 4-ethoxy substituent (Hammett σₚ ≈ -0.24) exerts an electron-donating resonance effect distinct from the electron-withdrawing 4-fluoro substituent (σₚ ≈ +0.06) present in the direct analog CAS 897624-18-9 [1]. This electronic divergence may differentially modulate the electron density of the tetrazole ring and the urea carbonyl, potentially influencing hydrogen-bonding interactions with target proteins and metabolic stability. The replacement of 4-ethoxy with 4-fluoro also reduces lipophilicity (estimated ΔlogP ≈ -0.8) and molecular volume, which may affect off-target binding profiles.

Electronic effects Halogen substitution Bioisosterism

Positional Isomer Differentiation: 2-Ethoxyphenyl Urea vs. 4-Ethoxyphenyl Urea Substitution Pattern

The target compound features an ortho-ethoxy substitution (2-ethoxyphenyl) on the urea N'-aryl ring, in contrast to analogs such as CAS 1005293-24-2 that bear a 4-fluorophenyl group at the corresponding position. Ortho-substitution introduces steric hindrance near the urea NH and may induce conformational restriction through intramolecular hydrogen bonding between the ortho-ethoxy oxygen and the urea NH, as documented in ortho-alkoxy aryl urea systems [1]. This conformational effect is absent in para-substituted analogs and may influence binding pose and selectivity.

Positional isomerism Urea pharmacophore Ortho-substitution effects

Optimal Procurement and Application Scenarios for CAS 951482-94-3 Based on Differentiation Evidence


FAAH/MAGL Inhibitor Screening Programs Requiring 4-Ethoxyphenyl-Tetrazole Pharmacophore

The compound is best deployed as a screening candidate in FAAH/MAGL inhibitor discovery programs where the 4-ethoxyphenyl-tetrazole substructure has been identified as a key pharmacophoric element. Published SAR demonstrates that certain biaryl tetrazolyl ureas achieve FAAH IC₅₀ values of 3.0–9.7 nM with >39-fold selectivity over MAGL [1]. Researchers investigating endocannabinoid modulation for pain, inflammation, or neurological disorders should select this compound when the bis-ethoxy substitution pattern is hypothesized to confer advantageous binding kinetics or selectivity profile versus mono-ethoxy or halogen-substituted analogs.

Structure-Activity Relationship Expansion: Probing Ortho-Substitution Effects on Urea N'-Aryl Binding

The ortho-ethoxy substitution (2-ethoxyphenyl) on the urea N'-aryl ring provides a unique conformational probe for SAR expansion studies. As demonstrated in the biaryl tetrazolyl urea series, modification at the distal phenyl ring independently modulates target potency and selectivity [1]. This compound enables systematic exploration of ortho-substituent effects on binding pose, steric tolerance, and potential intramolecular hydrogen bonding, complementing data from para-substituted analogs such as CAS 1005293-24-2.

ACAT Inhibition and Atherosclerosis Research Leveraging the Tetrazole-Urea Scaffold

The tetrazole-substituted urea class was originally developed as ACAT inhibitors for atherosclerosis treatment. The Warner-Lambert patent (US 5,362,744) established that tetrazole-ureas potently inhibit liver ACAT in vitro and lower total serum cholesterol in vivo [1]. This compound's bis-ethoxy substitution pattern may be evaluated in ACAT inhibition assays as a continuation of this established pharmacophore, particularly where lipophilic modulation via ethoxy groups is hypothesized to improve membrane partitioning or ACAT active site occupancy.

Antiproliferative Screening Utilizing the 4-Ethoxyphenyl-Tetrazole Motif

Published SAR in related 1,5-diaryltetrazole series indicates that the 4-ethoxyphenyl group at the tetrazole N-1 position confers maximal antiproliferative activity through tubulin polymerization inhibition at the colchicine site [1]. This compound may be incorporated into antiproliferative screening cascades targeting microtubule dynamics, particularly in cell lines overexpressing P-glycoprotein, where related 4-ethoxyphenyl-tetrazole compounds have demonstrated activity against multidrug-resistant phenotypes.

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.